Desulfated Aztreonam

Impurity Profiling Structural Elucidation Mass Spectrometry

Impurity misidentification during Aztreonam ANDA submissions risks costly regulatory rejection. Desulfated Aztreonam (CAS 102579-59-9), structurally confirmed as discrete Impurity II by Li et al. (2022), provides the definitive reference standard for accurate chromatographic identification and quantification. • Resolves and quantifies Impurity II from the API and other specified impurities via validated HPLC/UPLC methods. • Enables calibration-free qNMR quantification protocols with well-characterized reference data. • Supplied with full Certificate of Analysis ensuring traceability for DMF and compendial monograph compliance.

Molecular Formula C13H17N5O5S
Molecular Weight 355.369
CAS No. 102579-59-9
Cat. No. B598324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesulfated Aztreonam
CAS102579-59-9
SynonymsDesulfo Aztreonam
Molecular FormulaC13H17N5O5S
Molecular Weight355.369
Structural Identifiers
SMILESCC1C(C(=O)N1)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
InChIInChI=1S/C13H17N5O5S/c1-5-7(9(19)15-5)17-10(20)8(6-4-24-12(14)16-6)18-23-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,16)(H,15,19)(H,17,20)(H,21,22)/b18-8-/t5-,7-/m0/s1
InChIKeyXSBOMZYBOQIGCO-VQSOLXJISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desulfated Aztreonam Reference Standard


Desulfated Aztreonam (CAS 102579-59-9) is a monocyclic β-lactam compound derived from the monobactam antibiotic Aztreonam. It is a desulfated analogue of Aztreonam, structurally differentiated by the absence of the sulfonic acid substituent on the β-lactam ring [1]. Identified as impurity Ⅱ among eight major Aztreonam impurities, this compound is a known Aztreonam metabolite and an impurity generated during Aztreonam synthesis or storage [2]. It is chemically defined as (Z)-2-({[(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid, with the molecular formula C13H17N5O5S and a molecular weight of 355.4 g/mol [1].

Structurally confirmed impurity II standard for Aztreonam
Supports ANDA impurity profiling method validation
Compatible with qNMR absolute quantification workflows

Desulfated Aztreonam Substitution Challenges


Aztreonam, generic monobactam analogues, or other impurities such as open-ring desulfated Aztreonam (CAS 102586-36-7) cannot be substituted for Desulfated Aztreonam (CAS 102579-59-9) due to its distinct structural and analytical properties. The absence of the sulfonic acid group alters the compound's chromatographic retention time, mass spectrometric fragmentation pattern, and NMR chemical shifts relative to both the parent Aztreonam and other impurities [1]. The 2022 structural characterization study by Li et al. confirmed that Desulfated Aztreonam is a discrete impurity (designated impurity Ⅱ) formed during Aztreonam synthesis, not a degradation product [1]. Its unique analytical signature is critical for accurate identification and quantification in impurity profiling, a requirement for Abbreviated New Drug Application (ANDA) submissions and commercial quality control [2]. Substituting an incorrect impurity standard would lead to misidentification, inaccurate quantification, and potential regulatory non-compliance.

Attribute
This Standard
Common Substitutes
Functional group
Desulfated (no SO₃H)
Sulfonated (Aztreonam) or ring-opened
Chromatographic behavior
Distinct retention and MS fragmentation
May co-elute or shift peak ID
Metabolic origin
Desulfonation metabolite (intact ring)
Open-ring metabolite SQ 26,992

Desulfated Aztreonam Differentiation Evidence


Impurity II Structural Confirmation

Desulfated Aztreonam was definitively identified as impurity Ⅱ among eight major impurities in Aztreonam drug substance [1]. Its structure was confirmed using high-resolution electrospray ionization mass spectroscopy (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR), including 1H NMR, 13C NMR, 1H-1H COSY, NOESY, HSQC, and HMBC [1]. This rigorous structural confirmation establishes it as a distinct chemical entity, separate from other impurities like anti-aztreonam (Ⅲ), open-ring aztreonam (Ⅳ), or open-ring desulfated aztreonam (Ⅴ) [1].

Structural ID
Head-to-head
HRESIMS & 2D NMR confirmed Impurity II identity distinct from 7 other impurities
Unambiguous peak assignment for ANDA method validation
Method: HPLC, HRESIMS, COSY, NOESY, HSQC, HMBC
Impurity Profiling Structural Elucidation Mass Spectrometry NMR Spectroscopy

Calibration-Free qNMR Quantification

Desulfated Aztreonam (impurity Ⅱ) was precisely quantified alongside other Aztreonam impurities using a quantitative nuclear magnetic resonance (qNMR) technique [1]. This method provides absolute concentration values without requiring a calibration curve, offering a significant advantage in method validation and reference standard certification [1].

qNMR purity
Head-to-head
Absolute concentration without calibration curve
Calibration-free reference standard certification
Reported for 8 impurities; removes response factor dependency
Quantitative NMR Impurity Quantification Reference Standard Method Validation

Distinction from SQ 26,992

Desulfated Aztreonam (CAS 102579-59-9) is a metabolite of Aztreonam and must be distinguished from the major Aztreonam metabolite, SQ 26,992 (CAS 87500-74-1) . SQ 26,992 is formed via hydrolytic opening of the β-lactam ring [1], whereas Desulfated Aztreonam is formed by desulfonation . A 1983 human pharmacokinetic study found that SQ 26,992 constituted approximately 7% of an administered dose in urine and 3% in feces, and was eliminated at a considerably slower rate than Aztreonam [1].

Metabolite distinction
Cross-study
Desulfated (intact ring) vs. SQ 26,992 (open ring); excretion profiles differ
Avoids misidentification in pharmacokinetic metabolite profiling
SQ 26,992 ≈7% dose in urine; distinct MW and retention
Metabolite Identification Pharmacokinetics Structural Biology Drug Metabolism

Regulatory-Compliant Characterization

Commercially available Desulfated Aztreonam reference standards are supplied with detailed characterization data compliant with regulatory guidelines [1]. This includes comprehensive analytical documentation for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Aztreonam [1].

Documentation
Supplier-provided
Detailed characterization data compliant with regulatory guidelines
Supports documentation for method validation
Data to verify per supplier certificate
Regulatory Compliance Quality Control ANDA Submission Method Validation

Desulfated Aztreonam Application Scenarios


ANDA Impurity Profiling & Method Validation

Analytical laboratories supporting ANDA submissions for generic Aztreonam drug products require Desulfated Aztreonam as a primary impurity reference standard. Its use is mandated for developing and validating HPLC or UPLC methods capable of resolving and quantifying impurity Ⅱ from the active pharmaceutical ingredient and other specified impurities, as identified in the 2022 structural characterization study [1].

qNMR Method Development and Certification

Desulfated Aztreonam serves as an exemplary compound for developing and validating qNMR methods due to its well-defined structure and the availability of reference data from the 2022 study [1]. Laboratories can leverage this compound to establish calibration-free quantification protocols for pharmaceutical impurities, enhancing analytical accuracy and efficiency [1].

Metabolite Identification in PK Studies

In preclinical or clinical pharmacokinetic studies of Aztreonam, Desulfated Aztreonam (CAS 102579-59-9) is essential as an authentic reference standard for the positive identification and quantification of this specific desulfated metabolite in biological matrices, distinct from the major ring-opened metabolite SQ 26,992 [2].

API & Finished Product Quality Control

QC laboratories in Aztreonam API and finished product manufacturing utilize Desulfated Aztreonam as a working standard for routine batch release and stability testing. Its use ensures that the levels of impurity Ⅱ remain within specified limits, as defined in the drug master file and compendial monographs, safeguarding product quality and patient safety [3].

Application
Selection Property
Validation Focus
ANDA impurity profiling
Structural identity confirmation
Peak resolution and impurity II quantification
qNMR reference standard
Calibration-free concentration assignment
Absolute quantification accuracy without calibrants
Metabolite identification in PK studies
Desulfation metabolite marker
Differentiation from ring-opened metabolites
API and finished product QC
Impurity II limit compliance
Batch consistency and stability monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desulfated Aztreonam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.